Product packaging for 2-Bromo-6-chlorobenzo[b]thiophene(Cat. No.:CAS No. 1322718-91-1)

2-Bromo-6-chlorobenzo[b]thiophene

Cat. No.: B2456671
CAS No.: 1322718-91-1
M. Wt: 247.53
InChI Key: WEMZXQVAOBYBQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Benzo[b]thiophene Scaffolds in Modern Chemical Research

The benzo[b]thiophene core, a bicyclic system composed of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a privileged structure in medicinal chemistry and materials science. nih.gov This scaffold is present in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govnih.gov Its structural rigidity and electron-rich nature make it an ideal framework for the design of novel therapeutic agents. Beyond pharmaceuticals, benzo[b]thiophene derivatives are crucial components in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), owing to their excellent charge transport characteristics. dntb.gov.uamdpi.com

Overview of Halogen Substitution Patterns in Benzo[b]thiophenes

The introduction of halogen atoms onto the benzo[b]thiophene scaffold profoundly influences its physicochemical properties and reactivity. Halogenation can alter the electronic distribution within the molecule, impact its lipophilicity, and provide a handle for further functionalization through various cross-coupling reactions. The position and nature of the halogen substituent are critical in determining the molecule's ultimate application. For instance, halogenation at the 2- and 3-positions of the thiophene ring can proceed via different mechanisms and yield products with distinct reactivity profiles. Similarly, substitution on the benzene ring can modulate the electronic properties of the entire system. The strategic placement of halogens is a key tool for fine-tuning the biological activity and material properties of benzo[b]thiophene derivatives. researchgate.net

Research Rationale for Investigating 2-Bromo-6-chlorobenzo[b]thiophene

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₄BrClS
Molecular Weight 247.54 g/mol
CAS Number 1322718-91-1
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents

Interactive Data Table: Spectroscopic Data of this compound (Estimated)

TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃) Aromatic protons expected in the range of δ 7.0-8.0 ppm.
¹³C NMR (CDCl₃) Signals for eight distinct carbon atoms, with shifts influenced by the bromine, chlorine, and sulfur atoms.
IR (KBr) Characteristic peaks for C-H stretching, C=C aromatic stretching, and C-S stretching.
Mass Spec (EI) Molecular ion peak at m/z 246/248/250 (due to isotopes of Br and Cl).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrClS B2456671 2-Bromo-6-chlorobenzo[b]thiophene CAS No. 1322718-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-chloro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClS/c9-8-3-5-1-2-6(10)4-7(5)11-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMZXQVAOBYBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanism Studies of 2 Bromo 6 Chlorobenzo B Thiophene

Electrophilic Substitution Reactions on the Benzo[b]thiophene Core

Electrophilic substitution is a fundamental reaction class for aromatic heterocycles. In benzo[b]thiophene, the fusion of the benzene (B151609) and thiophene (B33073) rings creates a system where the position of electrophilic attack is highly dependent on the reaction conditions and the nature of existing substituents.

The inherent reactivity of the unsubstituted benzo[b]thiophene ring favors electrophilic attack at the C3 (or β) position of the electron-rich thiophene ring, followed by the C2 (or α) position. chemicalbook.com Halogenation under acidic conditions, for instance, typically yields the 3-halobenzothiophene. researchgate.net

When substituents are present, they exert a strong directing influence. In 2-bromo-6-chlorobenzo[b]thiophene, the C2 and C3 positions of the thiophene ring are either blocked (C2) or deactivated by the electron-withdrawing bromo group at C2. Consequently, electrophilic attack is directed towards the benzene portion of the molecule. The chlorine atom at the C6 position is an ortho-, para-directing deactivator, while the bromine at C2 is a meta-directing deactivator with respect to the thiophene sulfur atom's influence on the benzene ring. The combined directing effects of the substituents and the fused ring system predict that further electrophilic substitution will likely occur at the C4 or C7 positions. Studies on related substituted benzo[b]thiophenes confirm that substitution generally occurs on the benzene ring when the thiophene ring positions are occupied or deactivated. rsc.orgrsc.org

Nitration of benzo[b]thiophene itself can produce a complex mixture of isomers, including 2-nitro, 3-nitro, and various isomers substituted on the benzene ring, depending on the reaction conditions. chemicalbook.comrsc.org However, when the C2 position is substituted, as in 2-bromobenzo[b]thiophene (B1329661), nitration occurs exclusively on the benzene ring. Experimental studies have shown that the nitration of 2-bromobenzo[b]thiophene yields a mixture of 4-nitro, 6-nitro, and 5- (or 7-) nitro isomers. rsc.org

Similarly, the nitration of benzo[b]thiophen-2-carboxylic acid, where the C2 position is occupied by a deactivating group, results in a mixture of 3-, 4-, 6-, and 7-nitro products. rsc.org This indicates that the deactivation of the thiophene ring effectively channels the electrophile to attack the available positions on the carbocyclic ring. Based on these findings, the nitration of this compound is expected to yield a mixture of dinitro-isomers, with substitution occurring at the remaining open positions of the benzene ring, primarily C4 and C7.

Table 1: Regioselectivity in the Nitration of Substituted Benzo[b]thiophenes

Starting Material Nitration Products (Positions of NO2 group) Reference
Benzo[b]thiophene 2-, 3-, 4-, 5-, 7- chemicalbook.comrsc.org
2-Bromobenzo[b]thiophene 4-, 6-, 5/7- rsc.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Cross-coupling reactions catalyzed by transition metals, particularly palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions offer a pathway to selectively introduce new functional groups at the halogenated positions. rsc.orglibretexts.org

A key aspect of the chemistry of dihalogenated heterocycles is the potential for selective functionalization. In palladium-catalyzed cross-coupling reactions, the difference in reactivity between various carbon-halogen bonds can be exploited to achieve site-selectivity. Studies on various dihalogenated aromatic and heteroaromatic substrates, such as 2,5-dibromo-3-hexylthiophene, demonstrate that Suzuki-Miyaura coupling can be controlled to react at one halogen site preferentially. nih.gov

For this compound, the significant difference in reactivity between the C-Br and C-Cl bonds allows for highly selective functionalization. The C2-Br bond is substantially more reactive in typical palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the selective substitution of the bromine atom while leaving the chlorine atom intact for subsequent transformations. This stepwise functionalization is a valuable strategy for the synthesis of complex, unsymmetrically substituted benzo[b]thiophenes. nih.gov

The selectivity observed in cross-coupling reactions of this compound is rooted in the fundamental differences in bond strength and reactivity of carbon-halogen bonds. The rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the organohalide to the Pd(0) catalyst. libretexts.orgwikipedia.org

The energy of the carbon-halogen bond decreases in the order C-F > C-Cl > C-Br > C-I. The weaker C-Br bond (compared to the C-Cl bond) requires a lower activation energy for cleavage and subsequent oxidative addition to the palladium center. This results in a general reactivity trend for aryl halides in cross-coupling reactions: I > Br > OTf > Cl > F. libretexts.orgwikipedia.org Consequently, by carefully selecting the catalyst, ligands, and reaction conditions, it is possible to effect coupling exclusively at the C2-Br position of this compound, with the C6-Cl bond remaining unreacted.

A variety of catalytic systems have been developed for the cross-coupling of aryl halides, many of which are applicable to halogenated benzo[b]thiophenes. The choice of catalyst and ligands is crucial for achieving high yields and selectivity.

For Suzuki-Miyaura reactions , which couple organoboron reagents with organohalides, palladium catalysts are most common. nih.govlibretexts.org Standard catalysts include palladium(II) acetate (B1210297) (Pd(OAc)2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), often in the presence of phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh3) or more sterically demanding and electron-rich ligands that promote the oxidative addition of less reactive chlorides. nih.govnih.govmdpi.com A base, such as potassium carbonate or potassium phosphate, is required to activate the boronic acid partner. nih.gov

The Heck reaction , which couples aryl halides with alkenes, also predominantly uses palladium catalysts. Systems based on Pd(OAc)2 with phosphine ligands are common. nih.gov For substrates like halogenated benzo[b]thiophenes, phosphine-free catalyst systems or those employing N-heterocyclic carbene (NHC) ligands have also been shown to be effective, often providing high thermal stability and catalytic activity. nih.gov

Stille coupling , utilizing organotin reagents, has also been successfully applied to benzo[b]thiophene derivatives, typically using catalysts like Pd(PPh3)4 to couple stannylated heterocycles with aryl bromides. mdpi.com

Table 2: Common Catalytic Systems for Cross-Coupling Reactions

Reaction Name Typical Catalyst Precursor Common Ligands Key Reactant Reference
Suzuki-Miyaura Pd(OAc)2, Pd(PPh3)4, Pd2(dba)3 PPh3, Buchwald ligands, NHCs Organoboron compounds libretexts.orgnih.govnih.gov
Heck Pd(OAc)2 PPh3, dppf, PCy3 Alkenes nih.gov
Stille Pd(PPh3)4 PPh3 Organotin compounds libretexts.orgmdpi.com

Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on the benzo[b]thiophene ring is a critical method for introducing a wide array of functional groups. The reactivity of halogens on the thiophene ring towards nucleophilic displacement is significantly influenced by their position and the presence of other substituents. In the case of this compound, the bromine atom at the 2-position is generally more susceptible to nucleophilic attack than the chlorine atom on the benzene ring. This is due to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex formed during the substitution at the C2 or C3 position. uoanbar.edu.iq

The reaction typically proceeds through a stepwise addition-elimination mechanism. nih.gov A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the bromide ion restores the aromaticity of the ring. The presence of the electron-withdrawing chloro group on the benzo portion of the molecule can further activate the ring system towards nucleophilic attack, although its effect is less pronounced than that of strongly deactivating groups directly on the thiophene ring.

Common nucleophiles used in these reactions include alkoxides, thiolates, and amines. Copper-mediated nucleophilic substitutions are also of significant synthetic utility for halothiophenes, allowing for transformations that are otherwise difficult to achieve. uoanbar.edu.iq

Table 1: General Nucleophilic Substitution Reactions on Halogenated Thiophene Systems

NucleophileReagent ExampleProduct Type
OxygenSodium methoxide2-Methoxy-6-chlorobenzo[b]thiophene
SulfurSodium thiophenolate2-(Phenylthio)-6-chlorobenzo[b]thiophene
NitrogenPiperidine2-(Piperidin-1-yl)-6-chlorobenzo[b]thiophene
CarbonOrganocuprates2-Alkyl/Aryl-6-chlorobenzo[b]thiophene

Note: The reactions listed are representative examples and the specific conditions (solvent, temperature, catalyst) would need to be optimized for this compound.

Oxidation and Reduction Chemistry of the Thiophene Moiety

The sulfur atom in the benzo[b]thiophene ring can be selectively oxidized to the corresponding sulfoxide (B87167) (S-oxide) or sulfone (S,S-dioxide). These oxidized species are valuable intermediates in organic synthesis, particularly as dienophiles in Diels-Alder reactions. The oxidation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like dimethyldioxirane. researchgate.net

The oxidation of the thiophene moiety in this compound would yield this compound-1-oxide and subsequently this compound-1,1-dioxide. The electron-withdrawing nature of the halogen substituents can influence the ease of oxidation. The resulting sulfones can undergo further reactions, including cycloadditions and eliminations of sulfur dioxide to form new aromatic systems. researchgate.netrsc.org

Reduction of the benzo[b]thiophene ring is less common but can be achieved under specific conditions. Catalytic hydrogenation can lead to the saturation of the thiophene ring, affording the corresponding 2,3-dihydrobenzo[b]thiophene (B1596441) derivative. The conditions for such reductions need to be carefully controlled to avoid side reactions, such as hydrodehalogenation.

Table 2: Potential Oxidation and Reduction Products of this compound

Reaction TypeReagent(s)Potential Product
Oxidation (partial)1 eq. m-CPBAThis compound-1-oxide
Oxidation (full)>2 eq. m-CPBAThis compound-1,1-dioxide
ReductionH₂, Pd/C2-Bromo-6-chloro-2,3-dihydrobenzo[b]thiophene

Halogen Dance Reactions in Benzo[b]thiophene Systems

The "halogen dance" is a fascinating isomerization reaction where a halogen atom migrates from one position to another on an aromatic ring, typically under the influence of a strong base such as lithium diisopropylamide (LDA). whiterose.ac.uk This reaction has been observed for various halogenated thiophenes and their derivatives. whiterose.ac.ukias.ac.in

This type of reaction is a powerful tool for accessing substituted benzo[b]thiophenes that might be difficult to synthesize through other routes. rsc.org

Intramolecular Rearrangements and Cyclizations

While this compound is already a cyclized system, the functional groups present can be utilized for further intramolecular reactions to construct more complex polycyclic structures. For instance, if a suitable nucleophilic group were introduced at the C3 position, an intramolecular cyclization could occur, potentially involving the bromo or chloro substituents.

More commonly, benzo[b]thiophenes are synthesized via intramolecular cyclization reactions. For example, electrophilic cyclization of 2-alkynylthioanisoles is a well-established method for preparing 3-halobenzo[b]thiophenes. nih.gov While this describes the formation of the benzo[b]thiophene core rather than a rearrangement of this compound itself, it highlights the importance of cyclization strategies in this area of chemistry.

Rearrangements of the benzo[b]thiophene skeleton itself are less common but can be induced under specific conditions, such as high temperatures or photochemical activation. However, specific examples starting from this compound are not readily found in the literature, and such transformations would be a subject for further research.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Bromo-6-chlorobenzo[b]thiophene by mapping the chemical environments of its proton and carbon nuclei.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the four protons of the molecule. The protons are located on the thiophene (B33073) ring (H3) and the benzene (B151609) ring (H4, H5, and H7). The electron-withdrawing effects of the halogen substituents and the inherent electronic properties of the fused heterocyclic system influence the chemical shifts (δ) of these protons, typically causing them to appear in the aromatic region of the spectrum (approximately 7.0-8.5 ppm).

The proton on the thiophene ring (H3) is anticipated to be a singlet due to the absence of adjacent protons, a characteristic feature resulting from the bromine substitution at the C2 position. The protons on the chlorinated benzene ring will exhibit a more complex splitting pattern. H7, being adjacent to the sulfur atom and the chlorine-bearing carbon, would likely appear as a doublet. H5 would likely be a doublet of doublets due to coupling with both H4 and H7, and H4 would appear as a doublet, coupling with H5.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H3~7.6s (singlet)N/A
H4~7.8d (doublet)~8.5
H5~7.4dd (doublet of doublets)J = ~8.5, ~2.0
H7~7.9d (doublet)~2.0

The carbons directly bonded to the bromine (C2) and chlorine (C6) atoms will have their signals shifted due to the electronic effects of these halogens. Carbons of the benzo[b]thiophene skeleton typically resonate between 120 and 145 ppm. The C-Br bond will cause a downfield shift for C2, while the C-Cl bond will similarly affect C6.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2~115
C3~125
C3a~140
C4~122
C5~124
C6~132
C7~126
C7a~138

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the proton and carbon signals. youtube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, this would show cross-peaks between H4 and H5, and between H5 and H7, confirming their connectivity on the benzene ring. The absence of a cross-peak for the H3 singlet would confirm its isolated nature on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. An HSQC spectrum would allow for the direct assignment of the carbon signals for C3, C4, C5, and C7 by correlating them to their respective attached protons (H3, H4, H5, and H7).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for assigning quaternary carbons (those without attached protons) like C2, C3a, C6, and C7a. For instance, the H3 proton would show a correlation to the bromine-bearing C2, and H5 would show correlations to C3a and C7, helping to piece together the entire molecular puzzle.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing the molecular weight and valuable structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₈H₄BrClS), the exact mass is calculated based on the most abundant isotopes (¹H, ¹²C, ³⁵Cl, ⁷⁹Br, ³²S). This precise mass measurement is a critical step in confirming the identity of the synthesized compound, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₈H₄BrClS
Calculated Exact Mass ([M]⁺ for ⁷⁹Br, ³⁵Cl)259.8854
Calculated Exact Mass ([M+2]⁺ for ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl)261.8833 or 261.8825
Calculated Exact Mass ([M+4]⁺ for ⁸¹Br, ³⁷Cl)263.8804

The mass spectrum of this compound under electron ionization (EI) would exhibit a characteristic molecular ion region due to the isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). chemguide.co.uk This results in a distinctive pattern of peaks for the molecular ion (M⁺) and its isotopic variants ([M+2]⁺ and [M+4]⁺). The relative intensities of these peaks provide strong evidence for the presence of one bromine and one chlorine atom in the molecule. libretexts.org

The fragmentation of the molecular ion provides further structural confirmation. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms as radicals. nih.govmiamioh.edu For this compound, key fragmentation steps would likely involve the sequential loss of bromine and chlorine radicals.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Proposed Fragment IonProposed Neutral Loss
259/261/263[C₈H₄BrClS]⁺Molecular Ion (M⁺)
180/182[C₈H₄ClS]⁺·Br
224/226[C₈H₄BrS]⁺·Cl
145[C₈H₄S]⁺·Br and ·Cl

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a substituted benzo[b]thiophene, such as this compound, is expected to exhibit characteristic absorption bands corresponding to its distinct structural components.

Predicted IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchingAromatic C-H
1600-1450C=C stretchingAromatic ring
~1200C-S stretchingThiophene ring
800-600C-Br stretchingBromo substituent
800-600C-Cl stretchingChloro substituent
900-700C-H out-of-plane bendingSubstituted benzene ring

This table is predictive and based on characteristic vibrational frequencies of similar functional groups.

The precise positions of these bands can be influenced by the electronic effects of the bromine and chlorine substituents on the benzo[b]thiophene ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. The resulting spectrum provides information about the conjugated systems and the types of electronic transitions that can occur.

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and potentially n → π* electronic transitions. youtube.com The benzo[b]thiophene core itself is a chromophore, and its absorption is significantly influenced by the presence of the halogen substituents. Compared to benzene and thiophene, which have weak absorptions above 250 nm, benzo[b]thiophene exhibits more significant absorption at longer wavelengths. researchgate.net

The introduction of bromine and chlorine atoms, which possess non-bonding electrons, can lead to n → π* transitions. These transitions typically have lower molar absorptivities than π → π* transitions. youtube.com The extended conjugation of the benzo[b]thiophene system, in comparison to simple thiophene, results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. researchgate.net

Expected Electronic Transitions for this compound:

Transition TypeChromophoreExpected Wavelength Range (nm)
π → πBenzo[b]thiophene ring~250-350
n → πHalogen non-bonding electronsPotentially in the near-UV region

This table is predictive and based on the electronic properties of related compounds.

Studies on similar substituted benzothiophenes have shown strong absorption bands in the UV region, which are attributed to these electronic transitions. researchgate.net The exact λmax values for this compound would provide valuable data on its electronic structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not available in the provided search results, the crystal structures of numerous substituted benzo[b]thiophene derivatives have been determined. tandfonline.comresearchgate.net These studies reveal that the benzo[b]thiophene core is planar, and the substituents can influence the packing of the molecules in the crystal lattice. For example, the crystal structure of a related compound, 2-bromo-6-chlorophenol, has been determined, providing insights into the solid-state arrangement of molecules with similar halogen substitutions. nih.gov

Advanced X-ray Spectroscopies (e.g., XPS, NEXAFS) for Electronic Structure Characterization

Advanced X-ray spectroscopy techniques, such as X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, provide detailed information about the elemental composition and electronic structure of a material. stanford.eduwikipedia.org

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. While no specific XPS data for this compound was found, an XPS analysis would reveal the core-level binding energies of the carbon, sulfur, bromine, and chlorine atoms. These binding energies are sensitive to the chemical environment of each atom, allowing for the differentiation of atoms in different chemical states.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

NEXAFS spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful tool for probing the unoccupied electronic states of a material. wikipedia.orgrsc.org By tuning the energy of the incident X-rays, core electrons can be excited to unoccupied molecular orbitals. The resulting absorption spectrum provides a "fingerprint" of the local bonding environment of the absorbing atom. stanford.edu

Studies on thiophenic compounds using sulfur 1s NEXAFS spectroscopy have demonstrated the technique's ability to speciate and quantify different sulfur compounds. researchgate.net A NEXAFS study of this compound at the sulfur, bromine, and chlorine K-edges would provide detailed information about the unoccupied molecular orbitals and the orientation of the molecule on a surface. The spectra would be characterized by sharp resonances corresponding to transitions from core levels to specific antibonding orbitals (e.g., σ* and π*). mdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively employed to model the properties of 2-bromo-6-chlorobenzo[b]thiophene, offering a balance between computational cost and accuracy.

DFT calculations have been instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. These geometry optimizations reveal key bond lengths and angles, providing a foundational understanding of its molecular shape. Furthermore, the analysis of its electronic structure sheds light on the distribution of electrons within the molecule, highlighting regions of high or low electron density, which are crucial for predicting its reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive species. For the broader class of benzo[b]thiophene derivatives, these values are influenced by the nature and position of substituents.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Representative Benzo[b]thiophene Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.5
HOMO-LUMO Gap 4.7

Note: The data presented is for a representative derivative and may vary for this compound.

Computational methods, particularly DFT, can predict various spectroscopic properties of this compound. This includes the simulation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral peaks.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a dynamic perspective on how this compound participates in chemical reactions.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state—the highest energy point along the reaction coordinate. Analysis of the transition state structure for reactions involving this compound provides critical information about the mechanism, such as which bonds are breaking and forming. This allows for the detailed mapping of reaction pathways, offering a step-by-step understanding of the transformation process.

Molecular Docking Simulations for Interaction Prediction (excluding biological outcomes)

No molecular docking studies specifically investigating this compound for non-biological interaction prediction were identified in the available literature.

In Silico Prediction of Molecular Properties for Design Strategy (excluding ADME for humans)

Specific in silico predictions of molecular properties for this compound, outside the context of human ADME, are not available in published research. While general properties can be calculated using various software packages, dedicated studies to inform design strategies are absent.

Applications in Materials Science and Engineering

Organic Semiconductors

Benzo[b]thiophene and its fused-ring systems, such as mdpi.combenzothieno[3,2-b]benzothiophene (BTBT), are prominent core structures in the design of organic semiconductors (OSCs). mdpi.com The extensive π-conjugated system within these molecules provides an effective pathway for charge transport, which is essential for semiconductor performance. mdpi.com Furthermore, the sulfur atoms in the thiophene (B33073) rings contribute to the stability of these materials, often resulting in large band gaps that confer stability in ambient conditions. mdpi.com The versatility of the benzo[b]thiophene scaffold allows for chemical modifications, such as halogenation, to fine-tune its electronic properties for specific device applications. mdpi.comresearchgate.net

Benzo[b]thiophene derivatives are extensively utilized as the active semiconductor layer in organic field-effect transistors (OFETs). mdpi.commdpi.com Researchers have synthesized numerous derivatives, demonstrating that these materials typically exhibit p-channel behavior, meaning they transport positive charge carriers (holes). mdpi.comresearchgate.netrsc.org The performance of these OFETs is highly dependent on the molecular structure of the derivative and the resulting solid-state packing.

Solution-processing techniques, which offer advantages in cost and large-scale manufacturing, have been successfully used to fabricate OFETs with benzo[b]thiophene-based materials. mdpi.comcapes.gov.br For instance, new benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been synthesized and used as solution-processable OSCs. mdpi.com OFETs fabricated with these materials showed hole mobilities reaching up to 0.057 cm²/Vs and high current on/off ratios exceeding 10⁶, indicating efficient switching capabilities. mdpi.comrsc.org Similarly, solution-processed thin films of 2,7-dialkyl mdpi.combenzothieno[3,2-b]benzothiophenes have demonstrated excellent, well-ordered structures, leading to hole mobilities greater than 1.0 cm²/Vs. capes.gov.br The introduction of various end-capping groups to the BTBT core is another strategy to optimize performance, with some derivatives achieving mobilities around 0.03 cm²/Vs. mdpi.com

Table 1: Performance of OFETs Based on Benzo[b]thiophene Derivatives

Derivative TypeProcessing MethodHole Mobility (cm²/Vs)On/Off RatioCitation(s)
Benzo[b]thieno[2,3-d]thiophene (BTT)Solution Shearing~0.005> 10⁶ mdpi.comresearchgate.net
BTT with Branched Alkyl ChainSolution Processedup to 0.057> 10⁷ rsc.org
2,7-Dialkyl mdpi.combenzothieno[3,2-b]benzothiopheneSpin Coating> 1.0~ 10⁷ capes.gov.br
BTBT with End-Capping GroupsSolution Shearing~0.03~ 10⁶ mdpi.com

The tunable electronic properties of benzo[b]thiophene derivatives make them suitable for applications beyond transistors, including in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify the molecular structure allows for control over the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for efficient charge injection/extraction and for determining the emission color in OLEDs.

Specifically, the core compound 2-Bromo-6-chlorobenzo[b]thiophene has been cited in patents for organic electroluminescent materials and devices, highlighting its direct relevance to OLED technology. chiralen.com Furthermore, the oxidation of the sulfur atom in thiophene-based oligomers to form S,S-dioxides transforms the electron-donating thiophene into a strong electron-accepting sulfonyl group. mdpi.com This modification has produced materials recognized as outstanding candidates for use in light-emitting diodes. mdpi.com

Halogenation, the introduction of halogen atoms like chlorine and bromine, is a powerful strategy for modulating the physicochemical properties of benzo[b]thiophene-based materials. mdpi.comresearchgate.net The presence of halogens affects intramolecular electronic properties and can trigger specific intermolecular interactions, which influence molecular packing and bulk material characteristics.

The introduction of bromine and the subsequent oxidation of the sulfur atoms in a BTBT core have been shown to significantly alter crystal packing, thermal stability, and optoelectronic properties. mdpi.com For example, sulfur oxidation in 2,7-dibromo-BTBT leads to derivatives with enhanced thermal stability and fluorescence quantum yields exceeding 99%. mdpi.com This oxidation also changes the electron distribution during excitation; in the tetraoxide derivative, the sulfonyl groups and adjacent carbons gain electron density, primarily from the bromine atoms. mdpi.com This modification can also influence charge transport preference, with studies suggesting that some oxidized derivatives may favor electron transport over hole transport, or vice versa. mdpi.com The ability to introduce chlorine at the C3 position of the benzo[b]thiophene ring further expands the toolkit for creating functionalized derivatives with tailored properties. researchgate.net

Exploration in Molecular Architecture and Self-Assembly

The rigid and planar nature of the benzo[b]thiophene core makes it an excellent platform for constructing well-defined molecular architectures. The strategic placement of functional groups, including halogens, allows for the precise control of intermolecular forces, guiding the molecules to self-assemble into ordered supramolecular structures. This bottom-up approach is fundamental to creating materials with predictable and enhanced properties.

The self-assembly of halogenated compounds on surfaces has been a subject of study for many years, with intermolecular interactions dictating the formation of two-dimensional (2D) networks. nih.gov For example, a tetrabrominated derivative of tetrathienoanthracene was one of the early examples of a 2D supramolecular network at a solution/solid interface, held together by specific halogen interactions. nih.gov The process of self-assembly can lead to complex patterns, such as bricklayer-like monolayers, where the final structure is governed by a delicate balance of forces between the molecules. nih.gov

Supramolecular Materials Design

Supramolecular chemistry, which focuses on non-covalent interactions, is key to designing advanced materials from molecular building blocks like this compound. The directionality and moderate strength of interactions involving halogen atoms are increasingly exploited to engineer complex and functional materials. nih.gov These interactions can drive the formation of a network, stabilize it as a secondary force, or bind guest molecules. rsc.org

Halogen bonding has emerged as a reliable and highly directional non-covalent interaction for crystal engineering, comparable in its structure-directing ability to the more traditional hydrogen bond. doaj.orgresearchgate.net A halogen bond occurs when an electropositive region (the σ-hole) on a covalently bonded halogen atom interacts with a nucleophilic (electron-rich) site on an adjacent molecule. nih.gov In a molecule like this compound, both the bromine and chlorine atoms can act as halogen bond donors.

This interaction is a powerful tool for fabricating supramolecular networks on solid surfaces. nih.govdoaj.org By using molecules with specific halogen bond donors and acceptors, researchers can engineer 2D frameworks with high precision and yield. rsc.org These interactions can be classified as halogen-halogen contacts or halogen-heteroatom contacts (e.g., Br···O or Br···S). nih.govdoaj.org The synergy of halogen bonding with other interactions like hydrogen bonds can lead to the construction of robust and intricate architectures, demonstrating the specificity and generality of this design principle. nih.govresearchgate.net

Hydrogen Bonding and π-π Stacking Interactions

The molecular structure of this compound, featuring a planar aromatic system and halogen substituents, provides a platform for a variety of non-covalent interactions that are crucial in the fields of materials science and crystal engineering. These interactions, primarily hydrogen bonds and π-π stacking, dictate the supramolecular assembly and, consequently, the material's bulk properties.

While this compound itself lacks classical hydrogen bond donors (like O-H or N-H groups), the potential for weak C-H···X hydrogen bonds exists, where X can be a halogen atom or the π-system of an adjacent molecule. The electron-withdrawing nature of the bromine and chlorine atoms can polarize the C-H bonds on the benzo[b]thiophene core, making the hydrogen atoms slightly acidic and capable of forming weak hydrogen bonds with electron-rich areas of neighboring molecules.

More significant to the solid-state packing of this compound are the anticipated π-π stacking interactions. The extended aromatic system of the benzo[b]thiophene core allows for significant orbital overlap between adjacent molecules. These interactions are a result of electrostatic and van der Waals forces between the electron-rich π-systems. The presence of halogen atoms can further influence these interactions by modulating the electron density of the aromatic rings. Theoretical studies and experimental observations of similar halogenated thiophenes suggest that these π-π stacking interactions play a dominant role in the formation of ordered crystalline structures. nih.gov

The interplay between these weak hydrogen bonds and stronger π-π stacking interactions can lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures. The specific geometry and strength of these interactions are highly dependent on the steric and electronic effects of the halogen substituents.

Controlled Assembly of Halogenated Benzo[b]thiophenes

The ability to control the self-assembly of molecules into well-ordered structures is a cornerstone of modern materials science, enabling the design of materials with tailored electronic, optical, and mechanical properties. For halogenated benzo[b]thiophenes, including this compound, the primary intermolecular forces guiding this assembly are halogen bonds and π-π stacking interactions.

The controlled assembly is further directed by π-π stacking interactions between the aromatic benzo[b]thiophene cores. The arrangement of these stacked motifs, whether face-to-face or offset, is influenced by the electronic nature and position of the halogen substituents. The combination of directional halogen bonds and less-directional but significant π-π stacking allows for the construction of complex and predictable solid-state structures.

By carefully selecting the substitution pattern of halogens on the benzo[b]thiophene scaffold, it is possible to fine-tune the intermolecular interactions and thereby control the self-assembly process. This "crystal engineering" approach is a powerful tool for creating novel materials with desired functionalities. For instance, the alignment of the π-systems, dictated by these non-covalent forces, is critical for charge transport in organic semiconductor applications.

Table 1: Key Intermolecular Interactions in Halogenated Benzo[b]thiophenes

Interaction TypeDescriptionKey Atoms InvolvedTypical Energy Range (kcal/mol)
π-π Stacking Attraction between aromatic rings due to orbital overlap and electrostatic interactions.Aromatic C, S atoms2-10
Halogen Bonding Directional interaction between a halogen atom and a Lewis base.Br, Cl, S, π-system1-5
Weak C-H···X Hydrogen Bonding Weak electrostatic interaction between a polarized C-H bond and an electron-rich center.C-H, Br, Cl, π-system< 1

Catalysis and Reaction Engineering with Benzo B Thiophene Derivatives

Role as Ligands in Metal-Catalyzed Reactions

The transformation of halo-aromatic compounds, such as 2-Bromo-6-chlorobenzo[b]thiophene, into phosphine (B1218219) ligands is a well-established strategy in coordination chemistry and catalysis. nih.gov The bromine atom on the benzo[b]thiophene scaffold is particularly suitable for conversion into a phosphorus-containing group, which can then act as a ligand for various transition metals.

A primary method for this transformation involves a metal-halogen exchange reaction, typically using organolithium reagents like n-butyllithium, followed by quenching with a chlorophosphine (e.g., chlorodiphenylphosphine, PPh₂Cl). This would convert the bromo-substituted position into a phosphine group, creating a potential ligand. The general reaction is depicted below:

General Synthesis of a Phosphine Ligand from a Bromo-Aromatic Compound:

Ar-Br + n-BuLi → Ar-Li + n-BuBr

Ar-Li + Cl-PR₂ → Ar-PR₂ + LiCl

Once synthesized, such a benzo[b]thiophene-based phosphine ligand could be used in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. The electronic properties of the benzo[b]thiophene core, modified by the chloro-substituent, would influence the catalytic activity of the resulting metal complex. Thiophene-containing phosphine ligands have been successfully synthesized and coordinated to metals like ruthenium, demonstrating their viability in catalytic applications. rsc.org The sulfur atom in the thiophene (B33073) ring can also exhibit hemilabile properties, potentially participating in the catalytic cycle by coordinating to and dissociating from the metal center. rsc.org

Investigations into Organocatalytic Applications

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, represents another avenue for the application of benzo[b]thiophene derivatives. While direct use of this compound as an organocatalyst is not reported, it can serve as a precursor for catalytically active molecules.

For instance, derivatives such as aminobenzo[b]thiophenes have been employed as starting materials in asymmetric annulation reactions, catalyzed by chiral organic molecules like quinine-derived thioureas. rsc.org These reactions can produce complex, polycyclic benzo[b]thiophene structures with high enantioselectivity. rsc.org The initial this compound could be functionalized, for example, by converting the bromo group into an amino or hydroxyl group, to generate a molecule capable of participating in or directing organocatalytic transformations. The inherent structural and electronic features of the benzo[b]thiophene core can influence the reactivity and selectivity of such processes.

Exploration as Catalyst Supports or Precursors

The rigid, planar structure of the benzo[b]thiophene skeleton makes it a candidate for use as a scaffold in the design of catalyst supports or more complex catalyst precursors. The bromo and chloro substituents on this compound provide reactive handles for further functionalization.

For example, the bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to attach other chemical moieties. This could be used to:

Link the benzo[b]thiophene unit to a polymer backbone or an inorganic support material like silica (B1680970) or alumina.

Synthesize larger, multidentate ligands where the benzo[b]thiophene unit acts as a structural building block.

While specific studies on using this compound for this purpose are not found, the principles are well-established for other halo-thiophenes and halo-aromatics. jcu.edu.au The stability of the benzo[b]thiophene ring system is advantageous for applications where robust catalytic systems are required. Research on other thiophene derivatives has shown they can be precursors for materials used in hydrodesulfurization catalysis, though this typically involves different forms and conditions. chemsrc.com

Medicinal Chemistry Research Insights from 2 Bromo 6 Chlorobenzo B Thiophene Structural Activity Relationships Only

Structure-Activity Relationship (SAR) Studies on Halogenated Benzo[b]thiophene Scaffolds

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. rsc.org For the benzo[b]thiophene core, the type, position, and combination of halogen substituents are critical determinants of its interaction with biological targets.

The specific placement of bromine and chlorine atoms on the benzo[b]thiophene ring system profoundly influences the molecule's electronic distribution, steric profile, and lipophilicity, which in turn dictates its potential bioactivity.

Positional Influence: Research on various halogenated benzothiophenes has demonstrated that the position of the halogen is crucial. For instance, in a series of 6-methyl-benzo[b]thiophene-2-carboxylic acid amides developed as neurokinin-2 (NK2) receptor antagonists, substitution at the 6-position was found to be a key element for high potency. bohrium.com This highlights the significance of the chlorine atom at the 6-position in 2-Bromo-6-chlorobenzo[b]thiophene for potential interactions within a receptor's binding pocket.

Halogen Identity: The nature of the halogen itself is a critical factor in SAR. Studies on 3-halobenzo[b]thiophenes as antimicrobial agents revealed that chloro and bromo derivatives often exhibit comparable and significant activity, while iodo-containing analogues tend to be inactive. nih.gov For example, both 1-(3-chlorobenzo[b]thiophen-2-yl)cyclohexan-1-ol and its 3-bromo analogue showed a potent minimum inhibitory concentration (MIC) of 16 µg/mL against certain bacteria and fungi. nih.gov This suggests that for a scaffold like this compound, both halogens can contribute favorably to bioactivity, potentially through different mechanisms such as hydrogen bonding or halogen bonding. The combination of a bromine atom at the electron-rich thiophene (B33073) ring (position 2) and a chlorine atom at the benzene (B151609) ring (position 6) creates a distinct electronic and steric profile that can be exploited in drug design.

Halogenation is a key strategy for fine-tuning the molecular properties of the benzo[b]thiophene scaffold to optimize interactions with biological targets.

Electronic Effects and Binding Affinity: Halogens modify the electronic nature of the aromatic system. The oxidation of the sulfur atom in the thiophene ring to a sulfone (S,S-dioxide) transforms it from an electron-donating group to a strong electron-accepting group. mdpi.com This dramatically alters the molecule's electronic properties and can enhance binding to specific targets. For example, a series of benzo[b]thiophene 1,1-dioxide derivatives were developed as potent STAT3 inhibitors, with molecular modeling showing that the lead compound occupied the SH2 domain pocket effectively. researchgate.net The electron-withdrawing nature of the bromine at position 2 and chlorine at position 6 in this compound can similarly influence its ability to interact with electron-deficient or electron-rich pockets in a target protein, thereby enhancing binding affinity and specificity.

Design Strategies for Novel Benzo[b]thiophene-Based Structures

The unique reactivity and structural features of this compound make it a valuable building block in the design and synthesis of new chemical entities.

Halogenated benzothiophenes are versatile intermediates in organic synthesis, allowing for the introduction of diverse functionalities through cross-coupling reactions.

Electrophilic Cyclization: One common method for synthesizing halogenated benzothiophenes involves the electrophilic cyclization of 2-alkynyl thioanisoles. This approach uses simple sodium halides as the halogen source, providing an efficient route to compounds like 3-chloro and 3-bromobenzo[b]thiophenes. nih.gov

Cross-Coupling Reactions: The bromine atom, particularly at position 2, is highly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. researchgate.net This allows for the straightforward installation of various aryl or alkyl groups, enabling the creation of a wide array of derivatives from a single intermediate like this compound. This synthetic handle is crucial for systematically exploring the chemical space around the core scaffold. The reactivity of 3-bromo-2-nitrobenzo[b]thiophene with various nucleophiles has also been studied, demonstrating the potential for substitution reactions to build more complex molecules. researchgate.net

The synthetic accessibility of halogenated benzothiophenes facilitates the creation of compound libraries for systematic SAR exploration.

Hybrid Molecule Design: Another successful strategy involves fusing the benzo[b]thiophene scaffold with other pharmacophores to create hybrid molecules. This approach was used to develop benzo[b]thiophene-chalcone hybrids as cholinesterase inhibitors and benzo[b]thiophene-isatin hybrids as antitubercular agents. nih.govnih.gov A starting material like this compound is ideal for such strategies, allowing for the attachment of other molecular fragments at the 2-position via its bromo substituent.

Enzyme Inhibition Studies at a Molecular Level (excluding in vivo efficacy)

The benzo[b]thiophene scaffold has proven to be a fertile ground for the discovery of potent and selective enzyme inhibitors. The principles of enzyme inhibition assessment, such as the determination of IC₅₀ values, are crucial in these studies. nih.gov

Chymase and Cholinesterase Inhibition: SAR studies on benzo[b]thiophene-2-sulfonamide derivatives led to the identification of TY-51076, a potent and highly selective inhibitor of human chymase with an IC₅₀ value of 56 nM. nih.gov In another study, a library of benzo[b]thiophene-chalcone hybrids was screened for cholinesterase inhibition. While many derivatives showed low activity, compound 5h from the series emerged as the best butyrylcholinesterase (BChE) inhibitor with an IC₅₀ of 24.35 µM, and compound 5f was the best acetylcholinesterase (AChE) inhibitor with an IC₅₀ of 62.10 µM. nih.govmdpi.com

Cyclooxygenase (COX) Inhibition: An enzyme-based TLC assay has been developed to screen for COX-2 inhibitors. mdpi.com Compounds like sitosterol (B1666911) and betulinic acid, known COX-2 inhibitors, produced clear inhibition zones in this assay, demonstrating the utility of such methods for screening libraries of compounds, including novel benzothiophene (B83047) derivatives. mdpi.com

STAT3 Inhibition: Benzo[b]thiophene 1,1-dioxides have been identified as a scaffold for developing STAT3 inhibitors. The lead compound from this series induced apoptosis and blocked the cell cycle in cancer cells, demonstrating target engagement at a molecular level. researchgate.net

The data below from representative studies illustrates the potential of the halogenated benzo[b]thiophene scaffold in enzyme inhibition.

Table 1: Antimicrobial Activity of Representative Halogenated Benzo[b]thiophenes Data sourced from a study on antimicrobial 3-halobenzo[b]thiophenes. nih.gov

CompoundR GroupHalogen (X)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. C. albicans
19 -CH₂OHCl256128
25 1-hydroxycyclohexylCl1616
26 1-hydroxycyclohexylBr1616
30 -C(CH₃)₂OHCl64>512
31 -C(CH₃)₂OHBr128>512

Table 2: Enzyme Inhibitory Activity of Representative Benzo[b]thiophene Derivatives Data sourced from studies on chymase and cholinesterase inhibitors. nih.govmdpi.com

CompoundTarget EnzymeScaffoldIC₅₀
TY-51076 Human ChymaseBenzo[b]thiophene-2-sulfonamide56 nM
5f Acetylcholinesterase (AChE)Benzo[b]thiophene-chalcone62.10 µM
5h Butyrylcholinesterase (BChE)Benzo[b]thiophene-chalcone24.35 µM

These molecular-level investigations underscore the versatility of the halogenated benzo[b]thiophene scaffold. The strategic placement of substituents, as seen in this compound, provides a platform for developing targeted inhibitors with finely tuned properties for enhanced biological interactions.

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Pathways

The future of chemical synthesis for benzo[b]thiophene derivatives is increasingly focused on environmentally benign methodologies. Traditional synthetic routes often rely on harsh reagents and metal catalysts, which can be costly and generate hazardous waste. Emerging research, therefore, prioritizes the development of "greener" alternatives that are both efficient and sustainable.

Key developments in this area include:

Catalyst-Free Synthesis: Innovative approaches are eliminating the need for transition-metal catalysts. One such method involves electrosynthesis, which utilizes electricity to drive the formation of benzothiophenes from 2-alkenylaryl disulfides under oxidant- and metal-free conditions rsc.orgbohrium.com. Another catalyst-free approach is the formal thioboration using an external electrophilic boron source, which proceeds with high yields and tolerates a variety of functional groups escholarship.orgnih.gov.

Electrooxidative Cyclization: A green and practical electrochemical method has been developed for synthesizing C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates. This process operates without the need for external oxidants or catalysts acs.org.

Use of Benign Solvents and Reagents: Research is ongoing to replace hazardous solvents and reagents with safer, more sustainable options. This includes employing environmentally friendly solvents and readily available, non-toxic reagents to minimize the environmental impact of the synthesis process.

These greener pathways not only reduce the environmental footprint of producing 2-Bromo-6-chlorobenzo[b]thiophene derivatives but also offer potential advantages in terms of cost-effectiveness and scalability.

Interactive Data Table: Comparison of Greener Synthetic Strategies
Synthetic StrategyKey FeaturesPotential AdvantagesReference
Catalyst-Free ElectrosynthesisUses electricity to drive the reaction; oxidant- and metal-free.Reduced catalyst cost and metal contamination, high functional group tolerance. rsc.orgbohrium.com
Catalyst-Free ThioborationEmploys an electrophilic boron source for cyclization.Scalable, tolerates sensitive functional groups. escholarship.orgnih.gov
Electrooxidative Tandem CyclizationElectrochemical synthesis from 2-alkynylthioanisoles and sodium sulfinates.Avoids external oxidants and catalysts, good reaction efficiency. acs.org

Integration into Advanced Functional Materials

The unique electronic and photophysical properties of the benzo[b]thiophene core make it a prime candidate for integration into a new generation of advanced functional materials. The presence of bromine and chlorine atoms in this compound offers handles for further chemical modification, allowing for the fine-tuning of its properties for specific applications.

Future research in this domain is focused on:

Organic Semiconductors: Benzo[b]thiophene derivatives are being extensively investigated for their potential in organic electronics. researchgate.net Fused-thiophene structures, in particular, are showing promise in organic thin-film transistors (OTFTs) due to their potential for high charge carrier mobility and stability. mdpi.commdpi.comresearchgate.net Research is directed towards synthesizing novel solution-processable benzo[b]thieno[2,3-d]thiophene derivatives for use in flexible and cost-effective electronic devices. mdpi.comresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The electron-rich nature of the thienothiophene system makes it a promising building block for emissive materials in OLEDs. beilstein-journals.org By combining the benzo[b]thiophene core with other aromatic units, researchers aim to develop new fluorescent materials with high quantum efficiencies and tunable emission colors for next-generation displays. beilstein-journals.org

Organic Photovoltaics (OPVs): The development of novel organic dyes for dye-sensitized solar cells (DSSCs) and bulk heterojunction solar cells is a major area of research. benthamscience.com Fused-thiophene-based materials are being explored as donor materials in OPVs due to their ability to absorb sunlight and facilitate charge separation. mdpi.combenthamscience.com Halogenated thiophenes have also been investigated as solvent additives to mediate morphology and improve the efficiency of organic solar cells. rsc.org

The ability to tailor the molecular structure of this compound will be crucial in optimizing its performance in these advanced material applications.

Interactive Data Table: Applications in Advanced Functional Materials
Application AreaTarget PropertyRole of Benzo[b]thiophene CoreReference
Organic Thin-Film Transistors (OTFTs)High charge carrier mobility, stability.Provides a rigid, planar structure for efficient π-π stacking and charge transport. mdpi.commdpi.comresearchgate.net
Organic Light-Emitting Diodes (OLEDs)High fluorescence quantum yield, tunable emission.Acts as an electron-rich, fluorescent core in emissive materials. beilstein-journals.org
Organic Photovoltaics (OPVs)Broad light absorption, efficient charge separation.Serves as a key component in donor materials for light harvesting. mdpi.combenthamscience.comrsc.org

Exploration of Novel Supramolecular Assemblies

The presence of halogen atoms on the this compound scaffold opens up exciting possibilities in the realm of supramolecular chemistry and crystal engineering. The ability of bromine and chlorine to participate in halogen bonding—a non-covalent interaction between an electron-deficient halogen and a Lewis base—provides a powerful tool for directing the self-assembly of molecules into well-defined, functional architectures. researchgate.netnih.gov

Emerging research avenues include:

Halogen-Bonded Networks: Researchers are exploring how the specific halogen bonding interactions of this compound can be used to construct complex, multidimensional supramolecular networks. researchgate.netmdpi.com These ordered assemblies can exhibit unique properties that are not present in the individual molecules.

Crystal Engineering: By understanding and controlling the halogen bonds and other non-covalent interactions, it is possible to design and synthesize crystalline materials with desired structures and properties. nih.gov This has implications for the development of new materials with tailored optical, electronic, or mechanical properties.

Stimuli-Responsive Materials: The relatively weak and directional nature of halogen bonds makes them ideal for creating dynamic materials that can respond to external stimuli such as light, heat, or chemical analytes. researchgate.net

The exploration of these supramolecular assemblies is a key step towards the bottom-up fabrication of novel functional materials with precisely controlled architectures.

Advanced Theoretical Modeling for Structure-Property Relationships

Computational chemistry and theoretical modeling are becoming indispensable tools for accelerating the discovery and design of new materials based on this compound. By simulating the behavior of molecules at the atomic level, researchers can predict their properties and guide experimental efforts.

Future directions in theoretical modeling will likely focus on:

Density Functional Theory (DFT) Calculations: DFT is a powerful method for predicting a wide range of molecular properties, including optimized geometries, vibrational spectra, and electronic properties like HOMO-LUMO energy levels. nih.govnih.govresearchgate.netresearchgate.net Such calculations can provide valuable insights into the structure-property relationships of this compound derivatives and help in the design of molecules with specific electronic or optical characteristics. researchgate.netmdpi.commdpi.comjmcs.org.mx

Predicting Optoelectronic Properties: Theoretical models are being developed to accurately predict the photophysical properties of benzo[b]thiophene derivatives, such as their absorption and emission spectra. nih.gov This is crucial for the design of new materials for OLEDs and OPVs.

Modeling Non-Covalent Interactions: Advanced computational methods are being used to study the nature and strength of non-covalent interactions, such as halogen bonding, that govern the formation of supramolecular assemblies. This allows for a deeper understanding of the factors controlling the self-assembly process.

The synergy between advanced theoretical modeling and experimental synthesis and characterization will be instrumental in unlocking the full potential of this compound in the years to come.

Interactive Data Table: Theoretical Modeling Approaches
Modeling TechniquePredicted PropertiesApplication in ResearchReference
Density Functional Theory (DFT)Molecular geometry, vibrational frequencies, electronic structure (HOMO/LUMO), molecular electrostatic potential.Guiding synthesis, understanding reactivity, predicting electronic and optical properties. nih.govnih.govresearchgate.netresearchgate.net
Time-Dependent DFT (TD-DFT)Excitation energies, absorption and emission spectra.Designing new materials for OLEDs and OPVs with tailored photophysical properties. nih.gov
Molecular DockingBinding modes and affinities with biological targets.Screening for potential pharmaceutical applications. jmcs.org.mx

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Bromo-6-chlorobenzo[b]thiophene?

  • Methodology : The compound can be synthesized via halogenation of benzo[b]thiophene precursors. For example, silica gel-assisted halogenation methods enable precise bromo/chloro substitutions at specific positions, requiring anhydrous conditions and catalysts like AlCl₃ or FeCl₃. Reaction temperatures (80–120°C) and stoichiometric control of brominating agents (e.g., NBS) are critical to avoid over-halogenation . Multi-step protocols, such as those involving Suzuki coupling or lithiation, may also be employed for regioselective functionalization .

Q. How can researchers ensure purity and characterize this compound?

  • Methodology : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is standard. Characterization requires a combination of techniques:

  • NMR (¹H/¹³C) for structural confirmation and halogen positioning.
  • HPLC-MS to verify purity (>95%) and molecular ion peaks.
  • Elemental analysis to validate halogen content (Br, Cl) and stoichiometry .

Q. What storage conditions are recommended for halogenated benzo[b]thiophenes?

  • Methodology : Store at ≤4°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent degradation via moisture or halogen displacement. Use desiccants like silica gel to minimize hydrolysis .

Advanced Research Questions

Q. How do electronic and steric effects of bromo/chloro substituents influence reactivity in cross-coupling reactions?

  • Methodology : Perform DFT calculations to map electron density and steric hindrance around the thiophene ring. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids can reveal reactivity trends. Compare yields and reaction rates under Pd-catalyzed conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF) to assess substituent effects .

Q. What strategies resolve contradictions in reported spectroscopic data for halogenated benzo[b]thiophenes?

  • Methodology : Cross-validate data using multiple techniques (e.g., X-ray crystallography for unambiguous structure determination ). Replicate synthesis under standardized conditions and compare with literature NMR shifts. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. How can researchers optimize multi-step syntheses involving this compound intermediates?

  • Methodology : Employ design of experiments (DoE) to identify critical parameters (temperature, catalyst loading, solvent polarity). For example, optimize lithiation steps using THF at −78°C followed by quenching with electrophiles. Monitor reaction progress via TLC or in-situ IR .

Q. What toxicological assessments are relevant for halogenated benzo[b]thiophenes in drug discovery?

  • Methodology : Evaluate metabolic stability using liver microsomes and assess reactive metabolite formation (e.g., glutathione trapping assays). Perform Ames tests for mutagenicity and cytotoxicity screens (MTT assay) in human cell lines. Structural analogs with thiophene moieties have shown hepatotoxicity, necessitating rigorous safety profiling .

Q. How does halogen positioning affect the compound’s electronic properties in material science applications?

  • Methodology : Measure redox potentials via cyclic voltammetry to assess electron-withdrawing effects of Br/Cl substituents. Compare HOMO-LUMO gaps using UV-Vis spectroscopy and DFT calculations. Bromo groups at position 2 typically lower LUMO levels, enhancing charge transport in organic semiconductors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.